Researchers often attempt to use nobiletin as a cheaper substitute in PMF studies, but its C5-methoxy group drastically limits hydrogen bonding, resulting in weak target binding. 5-Demethylnobiletin overcomes this with a free C5-hydroxyl, delivering a 3- to 4-fold gain in cytotoxicity and potent 5-LOX inhibition. Key advantages:
Supplied with full analytical QC for immediate research deployment.
5-Demethylnobiletin (5-hydroxy-6,7,8,3',4'-pentamethoxyflavone) is a highly bioactive polymethoxyflavone (PMF) derived from citrus peel, structurally distinguished from its parent compound, nobiletin, by a single demethylation at the C5 position. This specific structural modification—yielding a free hydroxyl group—fundamentally alters the molecule's hydrogen bonding capacity, lipophilicity, and target binding affinity. In commercial procurement, 5-demethylnobiletin is primarily sourced as a high-value reference standard for nobiletin metabolism studies, a potent 5-LOX inhibitor for anti-inflammatory research, and a lead compound in oncology models where it consistently demonstrates superior antiproliferative efficacy compared to fully methylated PMFs [1].
Buyers may be tempted to procure the significantly cheaper and more abundant parent compound, nobiletin, as a generic in-class substitute. However, this substitution fails in application-critical performance because the C5-methoxy group in nobiletin creates a massive lipophilic effect that hinders specific protein interactions. The free C5-hydroxyl group in 5-demethylnobiletin enables critical intramolecular hydrogen bonding, which translates to a 3- to 4-fold increase in cytotoxic potency against various cancer cell lines and highly selective 5-lipoxygenase (5-LOX) inhibition [1]. Furthermore, 5-demethylnobiletin exhibits high crystallinity and distinct solubility profiles, requiring specific organogel or Pickering emulsion formulations for in vivo delivery, meaning formulation protocols optimized for nobiletin will not seamlessly transfer to 5-demethylnobiletin [2].
Direct 5-LOX inhibitor; IC50 context available
No reported 5-LOX engagement; may yield different inflammatory endpoints
Reported anti-proliferative and tumor-promotion model response
Model response may be lower; cannot assume interchangeable activity
Forms highly active didemethylnobiletin metabolites in vivo
Metabolite profile differs; activity spectrum may shift interpretation
In comparative in vitro assays against human colon cancer cell lines, 5-demethylnobiletin demonstrates significantly enhanced growth inhibitory effects over nobiletin. Specifically, the half-maximal inhibitory concentration (IC50) required for 5-demethylnobiletin to suppress HCT116 cell growth is 8.4 μM, compared to a notably higher 37.0 μM for nobiletin. A similar trend is observed in HT-29 cells, where 5-demethylnobiletin yields an IC50 of 22.0 μM versus 46.2 μM for nobiletin[1].
| Evidence Dimension | In vitro cytotoxicity (IC50) in HCT116 colon cancer cells |
| Target Compound Data | 8.4 μM |
| Comparator Or Baseline | 37.0 μM (Nobiletin) |
| Quantified Difference | 4.4-fold higher potency for 5-demethylnobiletin |
| Conditions | HCT116 cell line viability assay |
For researchers developing chemopreventive agents, procuring 5-demethylnobiletin provides a substantially more potent lead compound than standard nobiletin, reducing required dosing concentrations in downstream assays.
5-Demethylnobiletin acts as a direct and potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. Quantitative assays show that 5-demethylnobiletin inhibits 5-LOX with an IC50 of 0.1 μM and suppresses the formation of leukotriene B4 (LTB4) in rat neutrophils with an IC50 of 0.35 μM. Crucially, this inhibition occurs without affecting the expression of cyclooxygenase-2 (COX-2), providing a highly selective mechanistic profile compared to broad-spectrum non-selective flavonoid inhibitors [1].
| Evidence Dimension | 5-LOX enzymatic inhibition (IC50) |
| Target Compound Data | 0.1 μM |
| Comparator Or Baseline | COX-2 inhibition (No significant effect) |
| Quantified Difference | Highly selective 5-LOX inhibition without COX-2 interference |
| Conditions | In vitro 5-LOX enzymatic assay |
Procuring this compound allows researchers to isolate 5-LOX-specific anti-inflammatory pathways without confounding cross-reactivity from COX-2 suppression.
In models of TGF-β-mediated epithelial-mesenchymal transition (EMT) in FaDu cells (hypopharyngeal squamous cell carcinoma), 5-demethylnobiletin significantly outperforms nobiletin over extended treatment periods. At 72 hours, 5-demethylnobiletin achieved an IC50 of 5.84 µM, whereas nobiletin only reached an IC50 of 19.92 µM. The combination of both agents yielded a synergistic effect, but as a standalone agent, the demethylated form is vastly superior[1].
| Evidence Dimension | Cytotoxicity (IC50) in FaDu cells at 72 hours |
| Target Compound Data | 5.84 µM |
| Comparator Or Baseline | 19.92 µM (Nobiletin) |
| Quantified Difference | 3.4-fold greater cytotoxicity for 5-demethylnobiletin |
| Conditions | FaDu cell line, 72-hour treatment, MTT assay |
This quantitative advantage makes 5-demethylnobiletin the preferred PMF standard for head and neck cancer research, ensuring stronger baseline efficacy in EMT suppression models.
A major procurement consideration for 5-demethylnobiletin is its high crystallinity and poor water solubility, which limits its raw oral bioavailability. However, when processed into an organogel-based emulsion, its solubility in medium-chain triacylglycerols increases by 3.5 times without crystal formation over 5 days. In simulated gastrointestinal digestion models (TIM-1), the bioaccessibility of 5-demethylnobiletin delivered via organogel-based emulsions was 3.26-fold higher than that of a standard oil suspension [1].
| Evidence Dimension | In vitro bioaccessibility (TIM-1 digestive model) |
| Target Compound Data | Organogel-based emulsion formulation |
| Comparator Or Baseline | Standard bulk oil suspension |
| Quantified Difference | 3.26-fold increase in bioaccessibility |
| Conditions | TIM-1 gastrointestinal model and pH-stat lipolysis |
Buyers intending to use 5-demethylnobiletin in vivo or in functional foods must procure compatible emulsion excipients (e.g., organogels or Pickering stabilizers) to overcome its inherent crystallinity and unlock its biological value.
In pharmacokinetic profiling of citrus polymethoxyflavones, 5-demethylnobiletin serves as the critical Phase I autohydrolysis and cytochrome P450-mediated metabolite of nobiletin. While nobiletin itself is heavily metabolized in vivo, quantifying its true bioavailability requires highly pure 5-demethylnobiletin as an analytical reference standard. Without this specific demethylated standard, LC-MS/MS workflows cannot accurately distinguish between the parent compound's intrinsic activity and the often more potent effects of its primary circulating metabolites [1].
| Evidence Dimension | Metabolite quantification accuracy |
| Target Compound Data | Direct LC-MS/MS calibration using 5-demethylnobiletin standard |
| Comparator Or Baseline | Inferred metabolism without specific 5-demethylated standard |
| Quantified Difference | Enables exact pharmacokinetic tracking of the primary active Phase I metabolite |
| Conditions | In vivo pharmacokinetic LC-MS/MS analysis |
Procuring high-purity 5-demethylnobiletin is an absolute requirement for laboratories conducting rigorous in vivo pharmacokinetic or bioavailability studies on nobiletin and related citrus extracts.
As a primary phase I autohydrolysis and cytochrome P450 metabolite of nobiletin, 5-demethylnobiletin is an essential analytical standard for LC-MS/MS quantification in pharmacokinetic studies of citrus PMFs [1].
Due to its sub-micromolar IC50 against 5-LOX and lack of COX-2 interference, it is the optimal choice for screening assays targeting leukotriene-mediated inflammatory diseases [2].
Its high crystallinity makes it a rigorous benchmark API for testing the encapsulation efficiency and bioaccessibility enhancements of novel organogel and Pickering emulsion delivery systems [3].
Given its 3- to 4-fold higher potency over nobiletin, it is the preferred PMF for investigating p53-regulated cell death signaling, apoptosis, and EMT suppression in HCT116, HT-29, and FaDu cell lines [4].